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Compound of Interest |

(4-Bromophenyl)methyl 2-
Compound Name:
hydroxybenzoate
CAS No.: 730247-51-5
Cat. No.: B2790351
- 7

Executive Summary & Molecule Profile

Target Molecule: (4-Bromophenyl)methyl 2-hydroxybenzoate Molecular Formula:
C14H11BrOs Molecular Weight: 307.14 g/mol Significance: Unlike the standard Benzyl
Salicylate (a common UV absorber and fragrance fixative), this 4-bromo derivative serves as a
critical functionalizable scaffold. The bromine atom provides an orthogonal handle for
Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers
to append complex pharmacophores to the salicylate core.

The Validation Challenge

The primary challenge in confirming this structure is distinguishing the target ester from its
precursors (4-bromobenzyl alcohol/bromide) and potential byproducts (O-alkylated ethers). A
single technique is often insufficient; therefore, this guide compares and integrates multiple
orthogonal methods.

Comparative Analysis of Validation Methods

The following table objectively compares the "performance” of analytical techniques in the
specific context of validating this salicylate derivative.
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Performance Score

Technique (1-5) Primary Utility Limitations
Definitive confirmation
of the ester linkage via Requires ~5-10 mg
the benzylic sample; cannot easily
1H NMR 5/5 (Gold Standard) ) .
shift and the detect trace inorganic
intramolecular H-bond salts.
of the phenol.
Confirms molecular
formula and the Does not distinguish
HRMS (ESI) a5 presence of Bromine between regioisomers
via the characteristic (e.g., O-alkylation vs.
1:1 isotope ratio ( C-alkylation).
).
Rapid confirmation of ~ SPectral overlap in the
the ester carbonyl ( fingerprint region
FTIR 3/5 makes it poor for
) vs. the acid detecting minor
precursor. organic impurities.
Purity quantification.
Distinguishes the Requires a reference
product from standard for absolute
HPLC-UV 4/5 unreacted 4- identification;

bromobenzyl bromide
based on retention

time.

structural data is

inferred, not direct.

Synthesis Context & Impurity Profiling

To validate a structure, one must understand what else could be present. The standard

synthesis involves a nucleophilic substitution:

e Reactants: Salicylic Acid (or Sodium Salicylate) + 4-Bromobenzyl Bromide.
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o Catalyst/Base:

or

in DMF/Acetone.
Critical Impurities to Rule Out:
» Unreacted 4-Bromobenzyl Bromide: Highly distinct in NMR (benzylic shift).

o O-Alkylated Ether: If the phenol reacts instead of the carboxylate (less likely with proper
base control, but possible).

e Salicylic Acid: If coupling fails.

Visualization: Synthesis & Impurity Logic

Target Ester

Major Path (C-O Coupling)

p| Nucleophilic Substitution Side Reaction Ether Byproduct
(Base Promoted) (Phenolic O-Alkylation)

Salicylate + 4-Br-Benzyl Bromide

... Incomplete

Unreacted Bromide

Click to download full resolution via product page

Caption: Logical flow of synthesis identifying the target ester versus potential ether byproducts
and unreacted starting material.

Detailed Validation Protocol
Protocol A: *H NMR Structural Confirmation

Objective: Confirm the ester linkage and the integrity of the bromine handle. Solvent:

(Chloroform-d) is preferred to observe the phenolic proton.
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Step-by-Step Analysis:
e The "Diagnostic" Phenolic Proton (~10.5 - 11.0 ppm):

o Observation: Look for a sharp singlet downfield.

o Causality: This proton is involved in a strong intramolecular hydrogen bond with the ester
carbonyl.

o Self-Validation: If this peak is absent or shifted to ~5-6 ppm (broad), you have likely
alkylated the phenol (Ether Byproduct) or the sample is wet.

e The Benzylic "Linker" (~5.3 - 5.4 ppm):
o Observation: A sharp singlet integrating to 2H.
o Comparison:
» Target Ester: ~5.35 ppm (Deshielded by Ester Oxygen).
» Unreacted 4-Bromobenzyl Bromide: ~4.45 ppm.
» Unreacted 4-Bromobenzyl Alcohol: ~4.60 ppm.
o Conclusion: This shift is the primary differentiator between product and starting material.
e The Aromatic Region (6.8 - 8.0 ppm):

o Salicylate Ring: Look for 4 protons. A doublet (dd) at ~7.9 ppm (H-6, ortho to carbonyl) is
distinct.

o Bromobenzyl Ring: Look for an

system (two doublets) centered around 7.3 - 7.5 ppm. The symmetry of these peaks
confirms the para-substitution of the bromine.

Protocol B: HRMS (High-Resolution Mass Spectrometry)

Objective: Confirm elemental composition and halogen presence.
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« lonization: ESI+ (Electrospray lonization, Positive mode).
o Target Mass: Calculate

or

o Exact Mass (

): 305.989 (Neutral)

Look for adducts.
e The Isotope Pattern (Crucial):
o Bromine exists as

and
in a roughly 1:1 ratio.

o Validation: You must observe two peaks of nearly equal intensity separated by 2 mass

units (

and

).

o Failure Mode: If the

peak is missing or <5% intensity, the bromine is absent (wrong molecule).

Protocol C: FTIR Spectroscopy

Objective: Rapid functional group verification.
e Carbonyl Region (1650 - 1750 cm™2):

o Salicylate esters often show a carbonyl stretch at a slightly lower frequency (~1670-1680
cm~1) compared to non-H-bonded esters due to the intramolecular hydrogen bonding with
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the phenol.

o Contrast: Unreacted Salicylic acid would show a broad O-H stretch (3300-2500 cm™1)
which should be absent in the purified ester (except for the sharp phenolic OH).

Decision Tree for Researchers

Use this workflow to validate your sample efficiently.

Crude Product Isolated

[ Run 1H NMR (CDCI3) ]

Is Phenolic OH present
(>10.5 ppm)?

STOP: O-Alkylated Product

Check Benzylic CH2 Shift (Ether formed)

STOP: Unreacted Bromide Structure Validated:
(Shift ~4.5 ppm) (4-Bromophenyl)methyl 2-hydroxybenzoate
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Caption: Analytical decision tree for confirming the structure based on 1H NMR chemical shifts.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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